molecular formula C10H17NO2 B128528 N-Boc-4-pentyne-1-amine CAS No. 151978-50-6

N-Boc-4-pentyne-1-amine

Cat. No.: B128528
CAS No.: 151978-50-6
M. Wt: 183.25 g/mol
InChI Key: JTPJJKZSKWNWKK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Boc-4-pentyne-1-amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC it is a part of .

Mode of Action

This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This is a type of click chemistry reaction, where the alkyne group in this compound reacts with azide groups in other molecules . This reaction forms a stable triazole ring, which links the PROTAC to its target protein .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific PROTAC it is part of and the protein that PROTAC is targeting . By causing the degradation of specific proteins, this compound can influence a variety of cellular processes .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound are primarily related to the degradation of target proteins . By causing these proteins to be tagged for degradation, this compound can alter cellular processes and potentially lead to the death of cells if the degraded protein is essential for cell survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAC reaction to occur . Additionally, the stability of this compound can be affected by storage conditions. It is recommended to store the compound at -20°C for up to 3 years, and in solvent at -80°C for 6 months or -20°C for 1 month .

Biochemical Analysis

Biochemical Properties

N-Boc-4-pentyne-1-amine plays a significant role in biochemical reactions due to its ability to undergo CuAAc with Azide groups . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain Azide groups, forming a stable triazole ring. The nature of these interactions is covalent, resulting in a strong and specific bond.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a triazole ring via CuAAc with Azide-containing biomolecules . This can result in the modification of biomolecules, potentially influencing their activity. For instance, it could lead to the inhibition or activation of enzymes, or changes in gene expression, depending on the specific biomolecule involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-4-pentyne-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a white to off-white solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-4-pentyne-1-amine is unique due to its combination of an alkyne group and a Boc-protected amine. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-pent-4-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPJJKZSKWNWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628837
Record name tert-Butyl pent-4-yn-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151978-50-6
Record name tert-Butyl pent-4-yn-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(pent-4-yn-1-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of pent-4-ynylamine (480 mg; Li, Y. et al. J. Am. Chem. Soc. 1996, 118, 9295) in DCM (5 mL) was treated with (BOC)2O at rt for 15 min. Evaporation gave the title compound as a colorless oil. 1H NMR (CDCl3) δ 4.68 (s, 1H), 3.24 (q, 2H), 2.25 (td, 2H), 1.97 (t, 1H), 1.70 (quint., 2H), 1.45 (s, 9H).
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a magnetically stirred solution of 9.13 grams hex-5-ynoic acid (0.081 mol), 7.12 mL triethylamine (0.051 mol), 30 mL tert-butanol, was added 17.7 mL diphenylphosphoryl azide (0.082 mol) and the mixture heated to reflux for 3 hours. The reaction mixture was allowed to cool to room temperature and poured over a biphasic mixture of 200 mL water and 200 ml ether. The layers were separated and the organic layer was washed 1×50 mL 5% ethylenediaminetetraacetic acid disodium salt, 1×50 mL 10% sodium bicarbonate, 1×50 mL brine, dried over magnesium sulfate and activated carbon, filtered and concentrated in vacuo. The resulting residue was further purified by column chromatography, using silica gel, eluting with 1:1 ether/hexane (TLC, SiO2, 1:3 ethyl acetate/hexane, Rf =0.18, ninhydrin char) to yield 3.8 grams (25%) N-boc-5-amino-1-pentyne. 1H NMR (CDCl3, dTMS) 4.65 (1H, bs, NH), 3.22 (2H, q, 3JHH =6 Hz, NCH2), 2.23 (2H, dt, 3JHH =6 Hz, 4JHH =3 Hz, CH2C∫C), 1.98 (1H, t, 4JHH =3 Hz, C∫CH), 1.73 (2H, p, 3JHH =6 Hz, CH2), 1.42 (9H, s, t-Bu).
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
7.12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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